molecular formula C20H19NO4S2 B2677145 (Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one CAS No. 444195-67-9

(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one

Cat. No.: B2677145
CAS No.: 444195-67-9
M. Wt: 401.5
InChI Key: QGYFTVZNZVORIT-BOPFTXTBSA-N
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Description

(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a chemically synthesized small molecule based on the privileged thiazolidin-4-one scaffold, a heterocyclic ring system recognized for its significant versatility and broad pharmacological potential in medicinal chemistry research . This specific (Z)-configured benzylidene derivative is designed for investigative applications, particularly in the field of oncology. Its molecular structure integrates key pharmacophoric elements, including the 2-thioxo-thiazolidin-4-one core and the 3,4,5-trimethoxybenzylidene moiety, which are known to be critical for interaction with various biological targets . Compounds featuring this hybrid architecture have demonstrated promising inhibitory activity against human topoisomerases I and II (hTopo I and II) . These enzymes are crucial for DNA transcription and replication and are established targets in cancer therapy due to their frequent overexpression in tumor cells . Research on analogous hybrids has shown potent and selective anti-proliferative effects against human breast cancer cell lines, such as MCF-7, while exhibiting a favorable selectivity profile by not affecting the viability of normal breast cells . Furthermore, such compounds have been reported to induce cancer cell death through the activation of the intrinsic apoptotic pathway . The trimethoxybenzene group is a well-known pharmacophore associated with anticancer activity, and its combination with the thiazolidinone core in a single molecule is a strategic approach in hybrid drug design to create novel, potent research tools . This product is provided For Research Use Only (RUO) and is intended for laboratory research purposes. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers are responsible for handling this compound in accordance with their institution's safety protocols.

Properties

IUPAC Name

(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-12-5-7-14(8-6-12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYFTVZNZVORIT-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-thioxo-3-(p-tolyl)-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one is a member of the thiazolidin-4-one family, which has garnered attention for its diverse biological activities. This compound is characterized by its thiazolidine ring structure, which is known to exhibit significant pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities. This article reviews the biological activity of this compound based on recent research findings and case studies.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H17NOS2\text{C}_{16}\text{H}_{17}\text{NOS}_2

Anticancer Activity

Thiazolidin-4-one derivatives are increasingly recognized for their potential as anticancer agents. Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, a study highlighted that certain thiazolidinone derivatives demonstrated significant cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and H460 (lung cancer) cells .

Table 1: Anticancer Activity of Thiazolidin-4-one Derivatives

Compound NameCell LineIC50 Value (µM)Mechanism of Action
This compoundHT2925Apoptosis induction
2-(Chlorophenyl-imino)thiazolidin-4-oneH46030Cell cycle arrest
2-Arylamino thiazolidin-4-oneMCF715Inhibition of proliferation

Antimicrobial Activity

The antimicrobial properties of thiazolidin-4-one derivatives have been extensively studied. These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The presence of specific substituents on the aromatic ring enhances their antibacterial efficacy. For example, the compound's activity against Escherichia coli and Staphylococcus aureus has been reported with inhibition percentages reaching up to 91.66% .

Table 2: Antimicrobial Activity Against Bacterial Strains

Compound NameBacterial StrainInhibition Percentage (%)
This compoundE. coli88.46
2-(Chlorophenyl-imino)thiazolidin-4-oneS. aureus91.66
2-(Methylphenyl-imino)thiazolidin-4-oneE. coli81.8

Anti-inflammatory Activity

Thiazolidinone derivatives have also shown promising anti-inflammatory properties. Studies indicate that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are critical in the inflammatory response . The anti-inflammatory effects are particularly beneficial in conditions like arthritis and other inflammatory diseases.

Case Studies

  • Anticancer Study : A recent study evaluated the effectiveness of this compound on human cancer cell lines. The results indicated a dose-dependent reduction in cell viability with an IC50 value of 25 µM for HT29 cells.
  • Antimicrobial Study : Another research focused on the antibacterial properties of this compound against common pathogens. The results showed significant inhibition against E. coli, comparable to standard antibiotics like ampicillin.

Scientific Research Applications

Antimicrobial Activity

Thiazolidin-4-one derivatives have shown significant potential as antimicrobial agents . Research indicates that these compounds can inhibit the growth of various bacterial and fungal strains. The mechanism often involves disrupting biofilm formation, which is crucial in the treatment of chronic infections.

Key Findings:

  • Biofilm Inhibition : Studies have demonstrated that certain thiazolidin-4-one derivatives exhibit over 50% inhibition of biofilm formation in pathogens like Pseudomonas aeruginosa and Staphylococcus aureus at concentrations corresponding to their minimum inhibitory concentrations (MICs) .
  • Broad Spectrum : These compounds have been found effective against a range of microorganisms, including Gram-positive and Gram-negative bacteria as well as fungi .

Data Table: Antimicrobial Activity of Thiazolidin-4-One Derivatives

CompoundTarget MicroorganismMIC (µg/mL)Biofilm Inhibition (%)
Compound 1Staphylococcus aureus0.561.34
Compound 2Pseudomonas aeruginosa125.462.69
Compound 3Candida albicans31.25Not specified

Anticancer Properties

The anticancer potential of thiazolidin-4-one derivatives is another area of significant research interest. These compounds have been shown to exhibit cytotoxic effects against various cancer cell lines.

Key Findings:

  • Cytotoxicity : For instance, specific derivatives demonstrated IC50 values as low as 0.24 µM against HepG2 liver cancer cells and MCF-7 breast cancer cells .
  • Mechanism of Action : The anticancer effects are often attributed to the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and tyrosine kinases .

Data Table: Cytotoxic Effects of Thiazolidin-4-One Derivatives

CompoundCancer Cell LineIC50 (µM)
Compound AHepG20.24
Compound BMCF-70.54
Compound CA549 (lung carcinoma)0.041

Anti-inflammatory Applications

The anti-inflammatory properties of thiazolidin-4-one derivatives have also been explored, with promising results suggesting their potential in treating inflammatory diseases.

Key Findings:

  • Pathway Modulation : Research indicates that these compounds can modulate inflammatory pathways, potentially leading to reduced pain and inflammation .
  • Therapeutic Development : There is ongoing exploration into developing these compounds into therapeutic agents for conditions such as arthritis and other inflammatory disorders.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations at Position 3

Phenyl vs. p-Tolyl Groups
  • Melting point: 120–122°C () vs. 190°C for the target compound (). The higher mp of the target is attributed to stronger van der Waals interactions from the p-tolyl group. Biological Relevance: Phenyl derivatives often exhibit moderate enzyme inhibition, while p-tolyl analogs may show enhanced selectivity due to methyl substitution .
Hydroxyphenyl and Bromophenyl Derivatives
  • (Z)-3-(4-Hydroxyphenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (): The 4-hydroxyphenyl group increases polarity, improving aqueous solubility but reducing membrane permeability.
  • (Z)-3-(2-Bromophenyl)-2-thioxo-5-(3,4,5-trimethoxybenzylidene)thiazolidin-4-one (): Bromine introduces steric and electronic effects, possibly altering metabolic stability. No direct bioactivity data reported, but halogenated analogs are common in drug design for enhanced binding .

Substituent Variations at Position 5

3,4,5-Trimethoxybenzylidene vs. Other Aromatic Moieties
  • (Z)-5-(Azulen-1-ylmethylene)-2-thioxothiazolidin-4-one (): Azulene substituent introduces a non-planar, electron-rich system, affecting redox properties and complexation with metal ions. Electrochemical Behavior: Azulene derivatives exhibit distinct cyclic voltammetry profiles compared to trimethoxybenzylidene analogs, suggesting applications in sensor technology .
  • 5-(5-Chloro-2-hydroxybenzylidene) Analogs ():
    • Chloro and hydroxy groups modulate electronic effects, leading to varied antimicrobial activity. For example, compound 27 () showed enhanced antifungal activity compared to trimethoxy derivatives .

Core Structural Modifications

Thiazolidinone vs. Thiohydantoin Cores
  • 5-((E)-3,4,5-Trimethoxybenzylidene)-1,3-dimethyl-2-thiohydantoin (): Thiohydantoin core lacks the thiazolidinone’s sulfur atom at position 2, reducing hydrogen-bonding capacity. Melting Point: 141–143°C () vs. 190°C for the target compound, highlighting the impact of core structure on crystallinity .

Data Tables

Table 1: Physical Properties of Selected Analogs

Compound Position 3 Substituent Position 5 Substituent Melting Point (°C) Yield (%)
Target Compound p-Tolyl 3,4,5-Trimethoxybenzylidene 190 29
(Z)-3-Phenyl Analog () Phenyl 2-Methylbenzylidene 120–122 71
(Z)-3-(4-Hydroxyphenyl) () 4-Hydroxyphenyl 3,4,5-Trimethoxybenzylidene Not reported Not reported
5a (Thiohydantoin, ) 1,3-Dimethyl 3,4,5-Trimethoxybenzylidene 141–143 82–90

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodSolvent SystemYield (%)Reference
Knoevenagel condensationCholine chloride:urea29
Acid-catalyzed cyclizationEthanol/AcOH60–75

How can researchers resolve contradictions in spectroscopic data between predicted and observed structures?

Advanced
Discrepancies between predicted (e.g., DFT-calculated) and experimental NMR/IR data often arise from crystal packing effects or dynamic conformational changes . Methodological approaches include:

  • Single-crystal X-ray diffraction : Use SHELX or ORTEP-III to resolve stereochemical ambiguities and validate the Z-configuration of the benzylidene group .
  • Hydrogen bonding analysis : Graph set analysis (e.g., Etter’s rules) identifies intermolecular interactions that influence spectral shifts .
  • Dynamic NMR : Variable-temperature studies in DMSO-d6 can reveal rotameric equilibria affecting peak splitting .

What spectroscopic techniques are essential for characterizing this compound?

Q. Basic

  • 1H/13C NMR : Confirm regiochemistry of the p-tolyl and trimethoxybenzylidene groups. Key signals include the =CH proton (~7.60 ppm, singlet) and methoxy groups (~3.74–3.84 ppm) .
  • Mass spectrometry (MS) : Molecular ion peaks (e.g., m/z 310 [M−]) validate molecular weight .
  • X-ray crystallography : Resolves absolute configuration and crystal packing .

What strategies improve the yield of Knoevenagel condensation in deep eutectic solvents (DES)?

Q. Advanced

  • Solvent selection : Choline chloride:urea (1:2) enhances electrophilicity of the aldehyde, accelerating condensation .
  • Catalyst optimization : Adding 0.5% glacial acetic acid reduces reaction time from 24 h to 12 h .
  • Temperature control : Reflux at 80–90°C minimizes side reactions (e.g., oxidation of the thioxo group) .

What are the common byproducts in the synthesis, and how are they identified?

Q. Basic

  • Oxidation byproducts : Sulfoxides or sulfones form if oxidizing agents (e.g., H2O2) are present. Detected via TLC (lower Rf) or HPLC .
  • E/Z isomerization : Incorrect stereochemistry arises from prolonged heating. X-ray crystallography distinguishes isomers .
  • Uncyclized intermediates : Characterized by IR (absence of C=O stretch at ~1690 cm⁻¹) .

How does the Z-configuration influence biological activity compared to E-isomers?

Q. Advanced

  • Enzyme inhibition : The Z-isomer’s planar structure enhances binding to hydrophobic pockets (e.g., pantothenate synthetase in Mycobacterium tuberculosis), achieving IC50 values ~350 nM vs. >1 µM for E-isomers .
  • Molecular docking : Z-configuration aligns the trimethoxybenzylidene group for π-π stacking with aromatic residues (e.g., Tyr220 in PS inhibitors) .
  • Cellular uptake : Improved logP (~3.5) due to Z-stereochemistry increases membrane permeability .

What solvents and conditions are recommended for recrystallization?

Q. Basic

  • Preferred solvents : DMF-acetic acid (1:1) or ethanol-water mixtures yield high-purity crystals .
  • Temperature gradient : Slow cooling from 80°C to 4°C minimizes occluded solvents .

How to model the compound’s interaction with biological targets using computational methods?

Q. Advanced

  • Pharmacophore modeling : Identify critical features (e.g., hydrogen bond acceptors at the thioxo group) using Schrödinger’s Phase .
  • Molecular dynamics (MD) : Simulate binding stability in explicit solvent (e.g., TIP3P water) over 100 ns to assess target residence time .
  • QSAR studies : Correlate substituent effects (e.g., methoxy groups) with bioactivity using Hammett σ constants .

What are the stability considerations under different storage conditions?

Q. Basic

  • Short-term storage : Sealed vials at 2–8°C in desiccators (RH < 30%) prevent hydrolysis .
  • Long-term stability : Avoid exposure to light (UV degradation) and oxidizers (e.g., O2) .

What analytical approaches validate hydrogen bonding patterns in the crystal structure?

Q. Advanced

  • Graph set analysis : Classify motifs (e.g., S(6) for N–H···O=C interactions) using Mercury CSD .
  • Hirshfeld surface analysis : Quantify intermolecular contacts (e.g., C–H···π interactions) with CrystalExplorer .
  • SHELXL refinement : Adjust thermal parameters to resolve disordered hydrogen bonds .

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